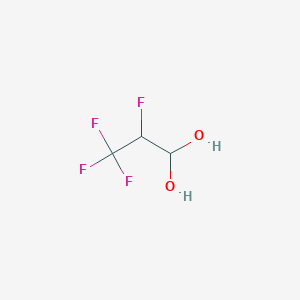
2,3,3,3-Tetrafluoropropane-1,1-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,3-Tetrafluoropropane-1,1-diol is a fluorinated organic compound with the molecular formula C₃H₄F₄O₂ It is characterized by the presence of four fluorine atoms and two hydroxyl groups attached to a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,3,3-Tetrafluoropropane-1,1-diol can be synthesized through the reaction of hydrogen fluoride with propanol. The initial reaction generates hydrofluoric acid, which then reacts with propanol to produce the desired compound . This method involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using specialized equipment to handle the corrosive nature of hydrogen fluoride. The process is optimized to maximize efficiency and minimize waste, often incorporating recycling of reactants and by-products.
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-Tetrafluoropropane-1,1-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrafluoropropanone, while reduction could produce tetrafluoropropanol. Substitution reactions can result in a variety of fluorinated derivatives.
Scientific Research Applications
2,3,3,3-Tetrafluoropropane-1,1-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its ability to enhance the bioavailability of drugs.
Mechanism of Action
The mechanism by which 2,3,3,3-Tetrafluoropropane-1,1-diol exerts its effects involves its ability to participate in hydrogen bonding and other intermolecular interactions. Its fluorine atoms contribute to its high electronegativity, influencing its reactivity and interactions with other molecules. The compound can act as both a hydrogen bond donor and acceptor, facilitating various chemical reactions and biological processes .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-1-Propanol: Similar in structure but with different reactivity and applications.
3,3,3-Trifluoropropane-1,2-diol: Another fluorinated diol with distinct properties and uses.
1,1,1,3,3,3-Hexafluoro-2-Propanol: A highly fluorinated alcohol with unique chemical behavior.
Uniqueness
2,3,3,3-Tetrafluoropropane-1,1-diol stands out due to its specific arrangement of fluorine atoms and hydroxyl groups, which confer unique reactivity and stability. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C3H4F4O2 |
|---|---|
Molecular Weight |
148.06 g/mol |
IUPAC Name |
2,3,3,3-tetrafluoropropane-1,1-diol |
InChI |
InChI=1S/C3H4F4O2/c4-1(2(8)9)3(5,6)7/h1-2,8-9H |
InChI Key |
QWOWPPIBMXNBDX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(O)O)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















